molecular formula C10H25NO3Si B1265627 N-(3-(Trimethoxysilyl)propyl)butylamine CAS No. 31024-56-3

N-(3-(Trimethoxysilyl)propyl)butylamine

Cat. No.: B1265627
CAS No.: 31024-56-3
M. Wt: 235.4 g/mol
InChI Key: XCOASYLMDUQBHW-UHFFFAOYSA-N
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Description

N-(3-(Trimethoxysilyl)propyl)butylamine is an organosilane compound with the chemical formula C10H25NO3Si. It is a colorless to yellowish clear liquid that is soluble in organic solvents and water. This compound is widely used as a silane coupling agent, which helps to improve the bond between organic and inorganic materials .

Properties

IUPAC Name

N-(3-trimethoxysilylpropyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NO3Si/c1-5-6-8-11-9-7-10-15(12-2,13-3)14-4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOASYLMDUQBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067590
Record name 1-Butanamine, N-[3-(trimethoxysilyl)propyl]-
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Molecular Weight

235.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 1-Butanamine, N-[3-(trimethoxysilyl)propyl]-
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CAS No.

31024-56-3
Record name N-[3-(Trimethoxysilyl)propyl]-1-butanamine
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Record name 1-Butanamine, N-(3-(trimethoxysilyl)propyl)-
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Record name 1-Butanamine, N-[3-(trimethoxysilyl)propyl]-
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Record name 1-Butanamine, N-[3-(trimethoxysilyl)propyl]-
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Record name N-[3-(trimethoxysilyl)propyl]butylamine
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Preparation Methods

Reaction Mechanism

The synthesis proceeds via an SN2 mechanism:

  • Step 1 :
    $$
    \text{N-Butylamine} + \text{ClCH}2\text{CH}2\text{CH}2\text{Si(OCH}3\text{)}_3 \rightarrow \text{N-(3-(Trimethoxysilyl)propyl)butylamine} \cdot \text{HCl} + \text{Excess N-butylamine}
    $$
    The reaction occurs at 80–90°C with a molar excess of N-butylamine (3:1 to 5:1) to drive completion.
  • Step 2 :
    $$
    \text{N-Butylamine} \cdot \text{HCl} + \text{NH}2\text{CH}2\text{CH}2\text{NH}2 \rightarrow \text{NH}2\text{CH}2\text{CH}2\text{NH}2 \cdot \text{HCl} + \text{Recovered N-butylamine}
    $$
    Ethylenediamine displaces N-butylamine hydrochloride at 40–80°C, enabling byproduct removal via liquid-liquid separation.

Process Optimization

Key parameters influencing yield and purity:

Parameter Optimal Range Effect on Output
Molar ratio (N-butylamine:chlorosilane) 4:1–5:1 Higher ratios reduce side reactions
Reaction temperature 85–90°C Accelerates kinetics without decomposition
Reaction time 8–16 hours Ensures >95% conversion
Ethylenediamine stoichiometry 1.1:1 (vs. HCl) Minimizes residual HCl

Post-reaction distillation under reduced pressure (40–70°C, 10–30 mmHg) achieves >99% purity.

Industrial-Scale Production Protocols

Large-Batch Synthesis (Patent Example 1)

  • Reactants :
    • N-Butylamine: 2740 g (37.4 mol)
    • Chloropropyltrimethoxysilane: 1489 g (6.7 mol)
  • Conditions :
    • Temperature: 85–90°C
    • Time: 8 hours
    • N-butylamine recovery: 1923 g (70% excess reclaimed)
  • Yield : 1896 g (88.5%)
  • Purity : 99.2% (GC analysis)

Scalability Challenges and Solutions

Challenge Mitigation Strategy Outcome
HCl byproduct accumulation Ethylenediamine displacement + liquid separation Reduces corrosion and improves yield
Excess N-butylamine recovery Vacuum distillation at 40–70°C Lowers production costs
Silane hydrolysis Anhydrous conditions + nitrogen atmosphere Maintains reagent stability

Comparative Analysis of Methodologies

Data from seven patent examples reveal performance trends:

Example Molar Ratio (N-butylamine:chlorosilane) Temp (°C) Time (h) Yield (%) Purity (%)
1 5:1 85–90 8 88.5 99.2
2 3:1 80–85 16 85.1 98.7
3 4:1 85–90 8 89.3 99.4
4 5:1 85–90 8 87.9 99.1
5 3:1 80–85 15 84.6 98.5
6 4:1 85–90 10 88.7 99.3
7 4:1 80–85 13 86.2 98.9

Key findings :

  • Molar ratios ≥4:1 improve yields by 3–5% compared to 3:1.
  • Prolonged reaction times (>12 hours) at lower temperatures (80–85°C) reduce purity due to silane hydrolysis.

Environmental and Economic Considerations

Waste Reduction Strategies

  • Ethylenediamine recycling : The lower-layer ethylenediamine hydrochloride can be regenerated via basification, reducing chemical waste.
  • Solvent-free process : Avoids volatile organic compounds (VOCs), aligning with green chemistry principles.

Cost Analysis (Per Kilogram Production)

Component Cost (USD) Contribution (%)
N-Butylamine 12.50 38
Chloropropyltrimethoxysilane 18.20 55
Ethylenediamine 1.30 4
Energy 0.90 3

Total production cost: ~32.90 USD/kg (benchmarked against TCI America’s list price of 160 USD/25g).

Quality Control and Characterization

Analytical Methods

  • Purity assessment : Gas chromatography (GC) with flame ionization detection.
  • Structural verification :
    • FT-IR : Peaks at 1042 cm⁻¹ (Si-O-C), 1388 cm⁻¹ (C-N).
    • ¹H NMR : δ 0.65 (t, SiCH₂), 1.35 (m, CH₂CH₂CH₂), 2.60 (t, NCH₂).

Specification Compliance

Parameter Industry Standard Achieved Value
Purity (GC) ≥98% 99.0–99.5%
Water content ≤0.1% 0.05%
Chloride ions ≤10 ppm <5 ppm

Chemical Reactions Analysis

Types of Reactions

N-(3-(Trimethoxysilyl)propyl)butylamine undergoes several types of chemical reactions, including hydrolysis, condensation, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silane Coupling Agent in Composite Materials

One of the primary applications of N-(3-(Trimethoxysilyl)propyl)butylamine is as a silane coupling agent in composite materials. It enhances the mechanical properties of composites by improving adhesion between the inorganic fillers and the polymer matrix.

Case Study: Mechanical Property Enhancement

  • Material : Glass fiber reinforced composites
  • Findings : The addition of this compound resulted in a significant increase in tensile strength and impact resistance compared to composites without the silane treatment. This improvement is attributed to better interfacial bonding, which mitigates stress concentrations at the filler-matrix interface .

Textile Industry Applications

In the textile sector, this compound is used as an auxiliary agent that improves fabric properties such as water repellency and durability.

Application Example

  • Process : Treatment of synthetic fibers
  • Results : Fabrics treated with this silane showed enhanced resistance to water absorption and improved mechanical strength, making them suitable for outdoor applications .

Adhesives and Sealants

The compound is also utilized in formulating adhesives and sealants, where it acts to enhance adhesion to various substrates.

Performance Metrics

  • Adhesive Type : Polyurethane-based adhesives
  • Effectiveness : Incorporation of this compound improved bond strength by approximately 30% compared to standard formulations without silane additives .

Coatings and Paints

In coatings technology, this compound contributes to the development of high-performance coatings that exhibit improved weather resistance and flexibility.

Data Table: Coating Performance Comparison

Coating TypeWithout SilaneWith this compound
Weather ResistanceModerateHigh
FlexibilityLowHigh
Adhesion StrengthStandardEnhanced

Research Insights on Environmental Applications

Recent studies have explored the use of this compound in environmental applications, particularly in wastewater treatment processes where it aids in the removal of heavy metals through adsorption mechanisms.

Research Findings

  • Study Focus : Removal efficiency of heavy metals (e.g., lead, cadmium)
  • Results : The application of this silane increased the adsorption capacity significantly, showcasing its potential for environmental remediation strategies .

Mechanism of Action

The primary mechanism of action of N-(3-(Trimethoxysilyl)propyl)butylamine involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. These siloxane bonds create a strong and durable network that enhances the adhesion between organic and inorganic materials. The amine group can also interact with various substrates, providing additional functionality and reactivity .

Biological Activity

N-(3-(Trimethoxysilyl)propyl)butylamine (CAS No. 31024-56-3) is a silane-functionalized amine compound that has garnered attention for its potential applications in various fields, including materials science and biomedicine. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C10H25NO3Si
  • Molecular Weight : 235.40 g/mol
  • Boiling Point : Not available
  • Solubility : Very soluble in water (3.74 mg/ml) and organic solvents .
  • Log P (octanol-water partition coefficient) : 1.84 (indicating moderate hydrophobicity) .

Synthesis

The synthesis of this compound typically involves the reaction of N-butylamine with chloropropyltrimethoxysilane under controlled conditions. The process yields a high purity product (over 99%) with a significant yield (over 88%) using a simple and environmentally friendly method .

1. Toxicological Studies

Research into the toxicological profile of this compound is limited, but preliminary studies indicate that it may exhibit low toxicity in various biological systems. Its safety profile suggests it is not a substrate for major cytochrome P450 enzymes, indicating a lower likelihood of drug-drug interactions .

2. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity, particularly in the context of coatings and materials. Studies have shown that silane-functionalized compounds can enhance the antimicrobial properties of surfaces by promoting better adhesion to microbial cells and providing a surface that inhibits bacterial growth .

3. Biocompatibility

The compound's structure allows it to bond effectively with silica-based materials, which is beneficial in biomedical applications such as drug delivery systems and tissue engineering scaffolds. Its trimethoxysilyl group contributes to improved biocompatibility when used in these contexts .

Case Study 1: Surface Modification for Adsorption

A study demonstrated the functionalization of saponite clay using this compound to enhance its adsorption capacity for nickel ions from aqueous solutions. The results indicated that the modified clay exhibited significantly improved adsorption characteristics compared to unmodified clay, showcasing the compound's utility in environmental remediation applications .

Case Study 2: Coatings with Antibacterial Properties

Another investigation focused on the application of silane-based coatings incorporating this compound on personal protective equipment (PPE). The treated surfaces showed a marked reduction in bacterial counts, suggesting that the compound can impart long-lasting antimicrobial effects to surfaces exposed to pathogens .

Research Findings Summary

Property/ActivityFindings
ToxicityLow toxicity; not a major P450 substrate
Antimicrobial ActivityEnhanced surface adhesion; reduced bacterial growth
BiocompatibilityEffective bonding with silica; improved compatibility
Environmental RemediationIncreased adsorption capacity for heavy metals

Q & A

Basic Research Questions

Q. What are the primary functional roles of N-(3-(Trimethoxysilyl)propyl)butylamine in material science applications?

  • Methodological Insight : The compound acts as a bifunctional silane , combining a secondary amine group and hydrolyzable methoxysilyl groups. This dual functionality enables it to serve as:

  • Adhesion Promoter : Bonds organic polymers to inorganic substrates (e.g., glass, metals) by forming covalent Si-O-M (M = substrate) bonds .
  • Crosslinking Agent : Enhances network formation in polymers via amine-mediated reactions (e.g., epoxy curing) .
  • Surface Modifier : Hydrolyzes in aqueous or solvent systems to generate reactive silanol groups, which alter surface hydrophobicity or reactivity .
    • Key Characterization Techniques :
  • FTIR : Monitor hydrolysis (Si-OCH₃ → Si-OH) and condensation (Si-OH → Si-O-Si) .
  • NMR : Confirm structural integrity (e.g., trimethoxysilyl proton signals at ~3.5 ppm) .

Q. How can researchers optimize the hydrolysis and condensation of this compound for surface modification?

  • Methodological Steps :

Solvent Selection : Use ethanol/water mixtures (typical ratio 90:10) to balance hydrolysis and stability .

pH Control : Acidic conditions (pH 4–5 with acetic acid) accelerate hydrolysis; neutral pH favors condensation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-(Trimethoxysilyl)propyl)butylamine
Reactant of Route 2
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N-(3-(Trimethoxysilyl)propyl)butylamine

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